molecular formula C19H18F3NO3 B2759767 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate CAS No. 1794785-36-6

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate

Cat. No.: B2759767
CAS No.: 1794785-36-6
M. Wt: 365.352
InChI Key: LJALWSXHQXEJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate is a benzoate ester featuring a 3,4-dimethyl-substituted aromatic core esterified with a carbamoylmethyl group. The carbamoyl moiety is further substituted with a 2-(trifluoromethyl)benzyl group. This structure combines hydrophobic (trifluoromethyl, dimethyl) and hydrogen-bonding (carbamoyl) elements, making it a candidate for applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-12-7-8-14(9-13(12)2)18(25)26-11-17(24)23-10-15-5-3-4-6-16(15)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJALWSXHQXEJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate typically involves multi-step organic reactions. The initial step often includes the preparation of the 2-(trifluoromethyl)phenylmethylamine, which is then reacted with methyl 3,4-dimethylbenzoate under specific conditions to form the desired compound. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Weight Comparisons

The target compound (molecular weight ~380.3 g/mol) is smaller than analogs like Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n, MW 507.3 g/mol) from . The latter incorporates a thiazole ring, piperazine, and urea group, increasing complexity and polarity. In contrast, the target’s simplicity may enhance synthetic accessibility and metabolic stability.

Compound Name Molecular Weight (g/mol) Key Structural Features
Target Compound ~380.3 3,4-Dimethylbenzoate, trifluoromethylbenzyl
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)... (10n) 507.3 Thiazole, piperazine, urea, ethyl ester
Spirocyclic compound () ~852.0 Spirocyclic core, pyrimidine, carboxamide
Metsulfuron methyl ester () ~381.3 Sulfonylurea, triazine, methoxy

Functional Group Analysis

  • Carbamoyl vs. Urea/Thiazole : Unlike compound 10n (urea and thiazole), the target’s carbamoyl group may offer fewer hydrogen-bonding sites but greater hydrolytic stability .
  • 3,4-Dimethylbenzoate : This substitution likely increases steric hindrance, reducing esterase-mediated hydrolysis compared to unsubstituted benzoates (e.g., metsulfuron methyl ester in ) .

Solubility and Physicochemical Properties

  • Target Compound : Predicted low water solubility due to hydrophobic trifluoromethyl and dimethyl groups.
  • Compound 10n : Moderate solubility from polar urea and piperazine groups .
  • Spirocyclic Analogs () : Extremely low solubility due to large, rigid frameworks and multiple fluorine atoms .

Biological Activity

The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate is a chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula: C23H26F3NO6
  • Molecular Weight: 469.4 g/mol
  • CAS Number: 1794851-30-1

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Compound Target Effect Reference
CHMFL-KIT-64c-KIT kinaseInhibition of tumor growth in c-KIT mutant models
TRPM8 AntagonistsTRPM8 receptorReduced tumor cell viability

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may act as an inhibitor for certain kinases and phosphatases, which are crucial in cancer and inflammatory processes. This inhibition can lead to reduced cellular proliferation and increased apoptosis in malignant cells.

Study 1: c-KIT Kinase Inhibition

A study explored the activity of related compounds against c-KIT mutants, demonstrating that structural modifications, including the introduction of a trifluoromethyl group, significantly enhance potency against resistant forms of the kinase. The compound showed single-digit nanomolar potency against various mutants, indicating its potential as a therapeutic candidate for gastrointestinal stromal tumors (GISTs) resistant to standard treatments .

Study 2: TRPM8 Antagonism

Another investigation focused on the development of TRPM8 antagonists that included similar structural motifs. These compounds were evaluated for their ability to inhibit cancer cell growth in vitro and demonstrated promising results in reducing tumor size in xenograft models .

Pharmacokinetics and Toxicology

Pharmacokinetic profiles indicate that compounds similar to ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments have also been conducted to ensure safety profiles are acceptable for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.